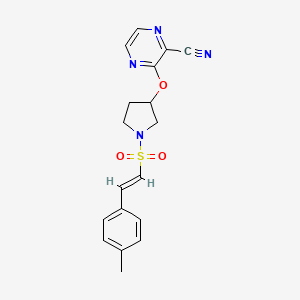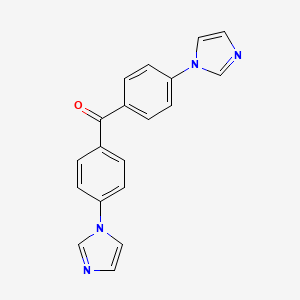
Bis(4-imidazol-1-ylphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Bis(4-imidazol-1-ylphenyl)methanone” is a chemical compound that has been used in the synthesis of various coordination polymers . It is often referred to as “Bipmo” in the literature .
Synthesis Analysis
The synthesis of “this compound” involves the use of imidazole, anhydrous potassium carbonate, 4,4’-difluorodiphenylmethanone, hexadecyltrimethylammonium bromide, and dimethyl sulphoxide . The reaction is stirred for a period of 24 hours at 80°C .Molecular Structure Analysis
“this compound” has been used to synthesize coordination polymers with unprecedented structures . For example, two novel coordination polymers, [Zn2(Bipmo)2(Adip)2 · 2H2O]n (I), [Zn(Bipmo)(Adip) · 2H2O]n (II) (Bipmo = bis(4-(1H-imidazol-1-yl)phenyl)methanone, H2Adip = adipic acid), have been synthesized and structurally characterized .Chemical Reactions Analysis
“this compound” has been used in the synthesis of coordination polymers . The choice of metal ions and organic ligands are crucial for the construction of these polymers .Applications De Recherche Scientifique
Synthesis and Material Development
- A study details the synthesis of novel poly(amide-ether)s incorporating bis(4-(4-amino-2-(4,5-diphenyl-1H-imidazol-2-yl)phenoxy) phenyl)methanone, exhibiting properties suitable for applications in material science. These polymers formed low-colored, flexible thin films and showed glass-transition temperatures ranging from 204 to 308°C, along with thermal stability and fluorescence emission, highlighting their potential in electronic and optical devices (Ghaemy, Sharifi, Nasab, & Taghavi, 2013).
Molecular Structure and Interaction Studies
- Research on the crystal structure of bis(4-(1H-imidazol-1-yl) phenyl)methanone revealed detailed molecular arrangements, showing intermolecular interactions that link components into three-dimensional networks. This structural information is crucial for the development of molecular materials with designed properties (Wang, Sun, Zhang, & Sun, 2017).
Chemical Reactivity and Catalysis
- A synthesis approach for N-heterocyclic carbene ligands and derived ruthenium olefin metathesis catalysts involves bis(imidazol-1-yl)phenyl)methanone derivatives. This work highlights the compound's role in facilitating efficient macrocyclizations and cross-metathesis reactions, essential for organic synthesis and pharmaceutical research (Bantreil & Nolan, 2011).
Photophysical Properties
- Another study focused on blue thermally activated delayed fluorescent emitters incorporating a derivative, bis(4-(9′-phenyl-9H,9′H-[3,3′-bicarbazol]-9-yl)phenyl)methanone. These materials exhibited high quantum efficiencies in blue TADF devices, emphasizing their potential in advanced OLED technologies (Kim, Choi, & Lee, 2016).
Mécanisme D'action
Target of Action
Bis(4-imidazol-1-ylphenyl)methanone is primarily involved in the formation of coordination polymers . It acts as a ligand, coordinating with metal ions such as cobalt and nickel , and zinc . The primary targets of this compound are these metal ions.
Mode of Action
this compound interacts with its targets by coordinating with the metal ions to form complex structures. For instance, in one coordination polymer, cobalt is five-coordinated by three oxygen atoms of two dicarboxylate ligands and two nitrogen atoms from two this compound ligands .
Biochemical Pathways
The coordination of this compound with metal ions leads to the formation of coordination polymers . These polymers have novel structural architectures and topologies, and potential applications in various fields such as catalysis, drug delivery, gas storage, sensing, and magnetism .
Pharmacokinetics
The solvothermal synthesis method used to create the coordination polymers suggests that the compound may have good solubility .
Result of Action
The result of this compound’s action is the formation of coordination polymers with unique structures . These polymers have potential applications in various fields, indicating that the molecular and cellular effects of this compound’s action are significant.
Propriétés
IUPAC Name |
bis(4-imidazol-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O/c24-19(15-1-5-17(6-2-15)22-11-9-20-13-22)16-3-7-18(8-4-16)23-12-10-21-14-23/h1-14H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJBQDJZUZWTFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)N3C=CN=C3)N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl (3aS,6aS)-rel-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate hemioxalate](/img/structure/B2700844.png)
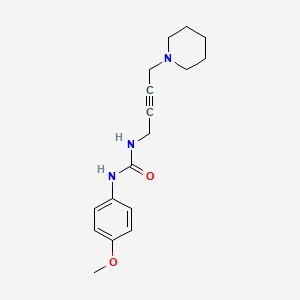
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide](/img/structure/B2700847.png)
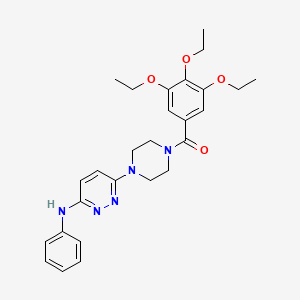
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-1H-1,2,4-triazole-5-carboxamide](/img/structure/B2700849.png)
![methyl 4-{[(5-oxo-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenecarboxylate](/img/structure/B2700851.png)
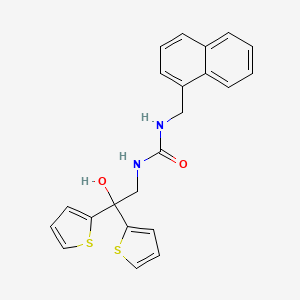
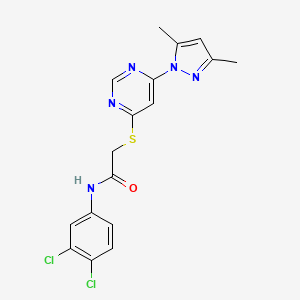
![5-(Benzylamino)-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2700855.png)
![(3R,5R)-5-[(2-Methylpropan-2-yl)oxy]piperidin-3-ol;hydrochloride](/img/structure/B2700856.png)

![Spiro[1,3-dioxolane-2,1'-[1H]inden]-3'(2'H)-one](/img/structure/B2700859.png)

